Cas no 1019115-70-8 (2-bromo-5-ethoxybenzene-1-sulfonyl chloride)

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its bromo and ethoxy substituents enhance reactivity and selectivity, making it valuable for constructing complex aromatic sulfonamides or sulfonate esters. The compound’s stability under controlled conditions ensures reliable handling, while its electrophilic sulfonyl chloride moiety facilitates efficient nucleophilic substitution reactions. It is commonly employed in pharmaceutical and agrochemical research for intermediate synthesis. Proper storage in anhydrous environments is recommended to prevent hydrolysis. This reagent is particularly useful in fine chemical applications where precise functionalization of benzene derivatives is required.
2-bromo-5-ethoxybenzene-1-sulfonyl chloride structure
1019115-70-8 structure
Product Name:2-bromo-5-ethoxybenzene-1-sulfonyl chloride
CAS No:1019115-70-8
MF:C8H8BrClO3S
MW:299.569319725037
MDL:MFCD09880304
CID:4567689
PubChem ID:84221125
Update Time:2025-05-21

2-bromo-5-ethoxybenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-ethoxybenzenesulfonyl chloride
    • 2-bromo-5-ethoxybenzene-1-sulfonyl chloride
    • Benzenesulfonyl chloride, 2-bromo-5-ethoxy-
    • MDL: MFCD09880304
    • Inchi: 1S/C8H8BrClO3S/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12/h3-5H,2H2,1H3
    • InChI Key: ZNWZYJKWDWVOOU-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)=CC(OCC)=CC=C1Br

Computed Properties

  • Exact Mass: 297.90661g/mol
  • Monoisotopic Mass: 297.90661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 299.57g/mol
  • XLogP3: 3
  • Topological Polar Surface Area: 51.8Ų

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2-bromo-5-ethoxybenzene-1-sulfonyl chloride Related Literature

Additional information on 2-bromo-5-ethoxybenzene-1-sulfonyl chloride

Exploring the Compound CAS No. 1019115-70-8: 2-Bromo-5-Ethoxybenzene-1-Sulfonyl Chloride

The compound with CAS No. 1019115-70-8, commonly referred to as 2-bromo-5-ethoxybenzene-1-sulfonyl chloride, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the second position, an ethoxy group at the fifth position, and a sulfonyl chloride group at the first position of a benzene ring. The combination of these functional groups makes it highly versatile and valuable in various chemical reactions and applications.

Recent studies have highlighted the importance of 2-bromo-5-ethoxybenzene-1-sulfonyl chloride in the synthesis of bioactive compounds. Researchers have utilized this compound as an intermediate in the development of novel pharmaceutical agents, particularly in the design of drugs targeting specific biological pathways. The sulfonyl chloride group is particularly reactive, making it an ideal candidate for nucleophilic substitution reactions, which are fundamental in organic synthesis.

The benzene ring structure of this compound provides a stable framework for various modifications. The presence of the bromo and ethoxy groups introduces additional reactivity and selectivity, enabling chemists to tailor the molecule for specific applications. For instance, the ethoxy group can act as an electron-donating substituent, influencing the electronic properties of the benzene ring and enhancing reactivity in certain reactions.

One of the most recent advancements involving 2-bromo-5-ethoxybenzene-1-sulfonyl chloride is its role in the synthesis of sulfonamide derivatives. These derivatives have shown promising results in inhibiting enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The ability to modify the sulfonyl chloride group into a sulfonamide has opened new avenues for drug discovery and development.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. The bromine atom can be replaced with other substituents to create derivatives with tailored physical properties, making it a valuable building block for constructing advanced materials. For example, researchers have explored its use in synthesizing polymers with enhanced thermal stability and mechanical strength.

The synthesis of 2-bromo-5-ethoxybenzene-1-sulfonyl chloride involves a multi-step process that typically begins with bromination of an aromatic compound followed by sulfonation and subsequent conversion to the sulfonyl chloride form. Recent optimizations in these steps have improved yields and reduced reaction times, making this compound more accessible for large-scale production.

From an environmental standpoint, understanding the degradation pathways of 2-bromo-5-ethoxybenzene-1-sulfonyl chloride is crucial for assessing its impact on ecosystems. Studies have shown that under certain conditions, this compound undergoes hydrolysis to form less toxic byproducts, which is reassuring for its safe handling and disposal.

In conclusion, 2-bromo-5-ethoxybenzene-1-sulfonyl chloride (CAS No. 1019115-70-8) stands out as a versatile and valuable molecule in modern organic chemistry. Its unique structure and reactivity make it indispensable in various fields, from drug discovery to materials science. As research continues to uncover new applications and optimize synthetic methods, this compound will undoubtedly play an even more significant role in advancing chemical innovation.

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